2-Phenoxyethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate is a synthetic organic compound characterized by the presence of a phenoxyethyl group and a carbamate moiety substituted with a bis(trifluoromethyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate typically involves the reaction of 2-phenoxyethanol with an isocyanate derivative of 1,1-bis(trifluoromethyl)propylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and precise temperature control required for the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The carbamate moiety can be reduced to form amine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Phenolic or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethyl carbamates.
Scientific Research Applications
2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the carbamate moiety can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)ethyl]carbamate
- 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)butyl]carbamate
- 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)pentyl]carbamate
Uniqueness
2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate is unique due to the specific positioning and number of trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H15F6NO3 |
---|---|
Molecular Weight |
359.26 g/mol |
IUPAC Name |
2-phenoxyethyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C14H15F6NO3/c1-2-12(13(15,16)17,14(18,19)20)21-11(22)24-9-8-23-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,21,22) |
InChI Key |
AVFLTKFJWKCRHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.